N-ethyl-1-methylbenzimidazol-5-amine
Description
Properties
CAS No. |
190843-75-5 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-ethyl-1-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-3-11-8-4-5-10-9(6-8)12-7-13(10)2/h4-7,11H,3H2,1-2H3 |
InChI Key |
LWZBOEIPEHXCIG-UHFFFAOYSA-N |
SMILES |
CCNC1=CC2=C(C=C1)N(C=N2)C |
Canonical SMILES |
CCNC1=CC2=C(C=C1)N(C=N2)C |
Synonyms |
1H-Benzimidazol-5-amine,N-ethyl-1-methyl-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with ethyl isocyanate, followed by methylation at the nitrogen atom. The reaction conditions often include the use of a solvent such as ethanol or dimethyl sulfoxide (DMSO) and a catalyst like sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization and methylation.
Industrial Production Methods
In an industrial setting, the production of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-one.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), converting the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sodium azide (NaN3)
Major Products Formed
Oxidation: N-ethyl-1-methyl-1H-benzo[d]imidazol-5-one
Reduction: Corresponding amine derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of novel materials with specific properties.
Biology: The compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its biological activity, N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of dyes and pigments due to its stable chemical structure and ability to form colored complexes.
Mechanism of Action
The mechanism of action of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases, blocking the phosphorylation of target proteins and thereby modulating cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-ethyl-1-methylbenzimidazol-5-amine (hypothetical data inferred from analogs) with similar benzimidazole and imidazole derivatives:
Key Differences and Trends
Substituent Effects: Ethyl vs. Nitro vs. Amine Groups: Nitro substituents improve oxidative stability but may increase toxicity, whereas amine groups facilitate hydrogen bonding in drug-receptor interactions .
Synthetic Complexity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
